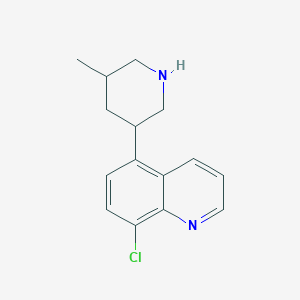
9H-Purin-2-amine, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-6-methylthioguanosine is a novel nucleoside and nucleotide analog with significant antiviral and anticancer activities. It inhibits the replication of DNA by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical advancements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-methylthioguanosine involves the protection and deprotection of functional groups to prevent oxidation and hydrolysis. A common approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. Deprotection is achieved using a mixture of sodium hydroxide and sodium hydrogen sulfide .
Industrial Production Methods: Industrial production methods for 2’-Deoxy-6-methylthioguanosine are not extensively documented. the compound is produced under cGMP conditions, ensuring high purity and quality for research and pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing oligonucleotides and studying nucleic acid interactions.
Biology: Investigated for its role in inhibiting DNA replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceutical drugs and as a reference standard for quality control.
Mecanismo De Acción
2’-Deoxy-6-methylthioguanosine exerts its effects by inhibiting DNA polymerase, thereby preventing DNA replication. This inhibition disrupts the growth and proliferation of cancer cells and viruses. The compound targets the DNA polymerase enzyme, which is essential for DNA synthesis .
Comparación Con Compuestos Similares
6-Thioguanosine: Another thiopurine analog with similar antiviral and anticancer properties.
6-Mercaptopurine: Used in the treatment of leukemia and inflammatory diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness: 2’-Deoxy-6-methylthioguanosine is unique due to its specific inhibition of DNA polymerase and its potential for use in both antiviral and anticancer therapies. Its ability to inhibit DNA replication makes it a valuable tool in research and medicine .
Propiedades
Número CAS |
37113-42-1 |
|---|---|
Fórmula molecular |
C11H15N5O3S |
Peso molecular |
297.34 g/mol |
Nombre IUPAC |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
Clave InChI |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)





![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)

